1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with chlorophenyl, fluorobenzenesulfonyl, and dimethoxy groups. These substitutions confer unique chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves multiple steps, including the formation of the quinoline core and subsequent functionalization with the desired substituents. The synthetic route typically starts with the preparation of the quinoline core through a series of condensation and cyclization reactions. The chlorophenyl and fluorobenzenesulfonyl groups are then introduced through nucleophilic substitution reactions, while the dimethoxy groups are added via methylation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chlorophenyl or fluorobenzenesulfonyl positions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
- 1-[(4-chlorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
- 1-[(4-chlorophenyl)methyl]-3-(4-bromobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one These compounds share a similar quinoline core and substitution pattern but differ in the nature of the substituents. The unique combination of chlorophenyl, fluorobenzenesulfonyl, and dimethoxy groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO5S/c1-31-21-11-19-20(12-22(21)32-2)27(13-15-3-5-16(25)6-4-15)14-23(24(19)28)33(29,30)18-9-7-17(26)8-10-18/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCCTHOYAYIREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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